molecular formula C12H16ClF3N2O B1448984 1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride CAS No. 1416714-20-9

1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride

Cat. No. B1448984
M. Wt: 296.71 g/mol
InChI Key: JXFDRZPYCLARMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(TrifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride is a compound that is structurally categorized as a piperazine . It is an analytical reference standard . The physiological and toxicological properties of this compound are not known .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-(TrifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride are not detailed in the retrieved documents, piperazine derivatives have been noted for their use in C,N-cross coupling reactions .

Scientific Research Applications

Synthesis and Characterization

  • Research has shown that derivatives of this compound, such as 7-(3-amino-3-(4-methoxyphenyl)propanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4] triazolo[4,3-α]piperazine, are important in the synthesis of dipeptidyl peptidase-IV enzyme inhibitors. These inhibitors are used in the treatment or prevention of type 2 diabetes (Ling Yu-tao, 2009).

Potential Therapeutic Applications

  • The compound has been evaluated for its role in the inhibition of HIV-1 reverse transcriptase. Research indicated that variations of this compound showed significant potency against HIV-1 reverse transcriptase (D. Romero et al., 1994).
  • Studies have also synthesized and evaluated similar compounds for their selective serotonin reuptake inhibitor (SSRI) properties, aiming at an improved adverse reaction profile compared to typical SSRIs (J. Dorsey et al., 2004).

Biochemical and Analytical Applications

  • The compound has been used in the development of various biochemical assays. For instance, research focused on its electrochemical behavior and voltammetric determination in forensic contexts, showing its potential in forensic chemistry (Chiara Lucia Milanesi et al., 2021).
  • It has also been synthesized and characterized in research aimed at exploring its activity against schistosomiasis in experimental animals (Y. Tung, 1957).

Neuropharmacological Research

  • The compound's effects on serotonin binding in rat brain membranes and its potential as a serotonin receptor agonist have been investigated (R. Fuller et al., 1978).

Safety And Hazards

The compound is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[2-methoxy-4-(trifluoromethyl)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O.ClH/c1-18-11-8-9(12(13,14)15)2-3-10(11)17-6-4-16-5-7-17;/h2-3,8,16H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDRZPYCLARMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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